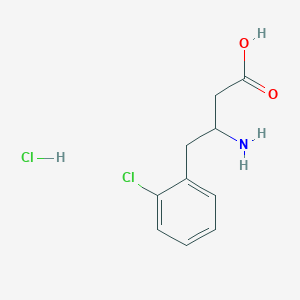
(E)-3,3,4,4,4-pentafluoro-1-iodobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3,3,4,4,4-pentafluorobut-1-ene is an organofluorine compound with the molecular formula C4H2F5I. This compound is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties. It is commonly used in various chemical reactions and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-3,3,4,4,4-pentafluorobut-1-ene can be synthesized through several methods. One common approach involves the iodination of 3,3,4,4,4-pentafluorobut-1-ene using iodine and a suitable catalyst. The reaction typically occurs under mild conditions, with the iodine reacting with the double bond in the presence of a catalyst such as silver nitrate or copper(II) sulfate.
Industrial Production Methods: In industrial settings, the production of 1-iodo-3,3,4,4,4-pentafluorobut-1-ene often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-3,3,4,4,4-pentafluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used.
Addition Reactions: Halogens like chlorine or bromine, and hydrogen gas in the presence of a catalyst, are typical reagents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include 3,3,4,4,4-pentafluorobut-1-ene derivatives with different functional groups.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Iodo-3,3,4,4,4-pentafluorobut-1-ene has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including fluoropolymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-iodo-3,3,4,4,4-pentafluorobut-1-ene involves its reactivity with various molecular targets. The iodine atom and the fluorinated carbon chain contribute to its unique reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products.
Comparación Con Compuestos Similares
3,3,4,4,4-Pentafluorobut-1-ene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodo-3,3,4,4,4-pentafluorobutane: Saturated version of the compound, with different reactivity and stability.
3,3,4,4,4-Pentafluoro-1-butene: Similar structure but without the iodine atom, leading to different chemical properties.
Uniqueness: 1-Iodo-3,3,4,4,4-pentafluorobut-1-ene is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C4H2F5I |
|---|---|
Peso molecular |
271.95 g/mol |
Nombre IUPAC |
(E)-3,3,4,4,4-pentafluoro-1-iodobut-1-ene |
InChI |
InChI=1S/C4H2F5I/c5-3(6,1-2-10)4(7,8)9/h1-2H/b2-1+ |
Clave InChI |
RGMOTVZOASYAQV-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/I)\C(C(F)(F)F)(F)F |
SMILES canónico |
C(=CI)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)

![(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12110152.png)





![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)

